molecular formula C18H23N5O5 B2511089 ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1797585-77-3

ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2511089
CAS No.: 1797585-77-3
M. Wt: 389.412
InChI Key: DGWASTMJZFRZBX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O5 and its molecular weight is 389.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Several studies focus on synthesizing novel derivatives of compounds with similar structures, highlighting their methodologies and chemical characterizations. For example, Kumar et al. (2017) designed and synthesized a novel series of derivatives for antidepressant and antianxiety activities evaluation, showcasing the potential therapeutic applications of such compounds (Kumar et al., 2017). Similarly, Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Biological Activities

Research has also focused on the potential biological activities of these compounds. For instance, Vulupala et al. (2018) evaluated novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors, suggesting their utility in managing hypertension (Vulupala et al., 2018). Fandaklı et al. (2012) reported on the antimicrobial activities of new 1,2,4-triazol-3-one derivatives, further indicating the broad spectrum of biological applications for these chemicals (Fandaklı et al., 2012).

Chemical Reactions and Properties

Research into the chemical properties and reactions of these compounds provides insights into their versatility and potential for further modification. Vasileva et al. (2018) investigated the reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, revealing the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This demonstrates the chemical flexibility of such structures for generating diverse derivatives with potentially varied biological activities.

Properties

IUPAC Name

ethyl 4-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-2-27-18(26)21-9-7-20(8-10-21)15(24)12-22-17(25)23(13-5-6-13)16(19-22)14-4-3-11-28-14/h3-4,11,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWASTMJZFRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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